molecular formula C20H24N2O B7005085 N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine

N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine

Cat. No.: B7005085
M. Wt: 308.4 g/mol
InChI Key: YQDUKRNXPURFRL-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine is a complex organic compound with a unique structure that combines a pyrano[3,4-b]pyridine core with a cyclobutyl-phenylethyl side chain

Properties

IUPAC Name

N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-8-16(9-3-1)18(12-15-6-4-7-15)22-20-14-23-13-19-17(20)10-5-11-21-19/h1-3,5,8-11,15,18,20,22H,4,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDUKRNXPURFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=CC=C2)NC3COCC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor to form the pyrano[3,4-b]pyridine core, followed by the introduction of the cyclobutyl-phenylethyl side chain through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes due to its unique structure.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclobutyl-1-phenylethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-amine: shares structural similarities with other pyrano[3,4-b]pyridine derivatives.

    Cyclobutyl-phenylethyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrano[3,4-b]pyridine core with a cyclobutyl-phenylethyl side chain, which may confer unique chemical and biological properties not found in other similar compounds.

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